
Dihydropyran-2-one deriv. 1
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Overview
Description
Dihydropyran-2-one deriv. 1 is a useful research compound. Its molecular formula is C27H35NO4S and its molecular weight is 469.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Dihydropyran-2-One Derivatives
Recent advancements in synthetic methodologies have enhanced the production of dihydropyran-2-one derivatives. Various catalytic systems, including organocatalysis and metal-catalyzed reactions, have been employed to achieve high yields and selectivity.
Key Synthesis Methods:
- Organocatalytic Processes: Utilizing N-heterocyclic carbenes (NHCs) has proven effective for synthesizing 3,4-dihydropyran-2-ones with excellent enantiomeric excess. Conditions involving α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds yielded products with yields ranging from 50% to 98% .
- Multi-component Reactions: These reactions allow for the rapid assembly of complex molecules. For instance, a one-pot synthesis involving aromatic aldehydes and methyl propiolate has been reported to generate novel dihydropyran derivatives efficiently .
Medicinal Applications
Dihydropyran-2-one derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry.
Therapeutic Properties:
- Antimicrobial Activity: Several studies have demonstrated the efficacy of dihydropyran derivatives against various pathogens. For example, a derivative synthesized from Diplodia corticola exhibited insecticidal properties against aphids .
- Anti-inflammatory and Antitumor Effects: Compounds derived from dihydropyran structures have shown promise in treating inflammatory diseases and certain cancers. Their ability to modulate biological pathways highlights their therapeutic potential .
Table 1: Summary of Biological Activities of Dihydropyran-2-One Derivatives
Activity Type | Compound Example | Efficacy Description |
---|---|---|
Antimicrobial | Sphaeropsidin A | LC50 of 9.64 mM against Acyrthosiphon pisum |
Anti-inflammatory | Dihydropyran derivative | Significant reduction in inflammation markers |
Antitumor | Bicyclic dihydropyranones | Induced apoptosis in cancer cell lines |
Industrial Applications
Beyond medicinal uses, dihydropyran-2-one derivatives are also explored for their industrial applications.
Corrosion Inhibition:
Recent studies highlight the potential of dihydropyran derivatives as effective corrosion inhibitors. A specific derivative demonstrated an anti-corrosive efficacy of up to 81.89% at certain concentrations, outperforming traditional inhibitors like Gentamicin .
Table 2: Industrial Applications of Dihydropyran Derivatives
Application Type | Compound Example | Performance Metrics |
---|---|---|
Corrosion Inhibition | Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | Anti-corrosive efficacy at 81.89% |
Agricultural Use | Diplopyrone C | Insecticidal properties against pest species |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimicrobial Properties
A study isolated diplopyrone C from Diplodia corticola, which was characterized using NMR and MS techniques. The compound demonstrated significant insecticidal activity against Acyrthosiphon pisum, indicating its potential for agricultural applications .
Case Study 2: Corrosion Inhibition Studies
A synthesized dihydropyridine derivative was evaluated for its anti-corrosive properties using the disc diffusion method. Results indicated substantial corrosion rate reductions across various concentrations, showcasing its industrial applicability as a corrosion inhibitor .
Properties
Molecular Formula |
C27H35NO4S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
5-(4-amino-2-tert-butyl-5-methylphenyl)sulfanyl-4-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-propan-2-yl-3H-pyran-6-one |
InChI |
InChI=1S/C27H35NO4S/c1-16(2)27(12-11-18-7-9-19(29)10-8-18)15-22(30)24(25(31)32-27)33-23-13-17(3)21(28)14-20(23)26(4,5)6/h7-10,13-14,16,29-30H,11-12,15,28H2,1-6H3 |
InChI Key |
UFRCBUVLZQZWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C(C)C)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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